molecular formula C6H12ClFN2O3 B6182051 methyl (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride CAS No. 2613299-32-2

methyl (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride

Cat. No.: B6182051
CAS No.: 2613299-32-2
M. Wt: 214.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common approach involves the diastereoselective synthesis of the compound through a series of reactions that ensure the correct stereochemistry is achieved. Key steps may include the formation of intermediates such as epoxides or aziridines, followed by nucleophilic substitution and amide formation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of flow microreactor systems to enhance reaction efficiency and yield . Additionally, the use of robust purification techniques, such as crystallization or chromatography, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. Pathways involved could include metabolic processes or signal transduction pathways, where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated amino acid derivatives and carbamoyl-containing molecules. Examples are:

Uniqueness

What sets methyl (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride apart is its specific stereochemistry and the presence of both fluorine and carbamoyl groups. These features contribute to its unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2613299-32-2

Molecular Formula

C6H12ClFN2O3

Molecular Weight

214.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.